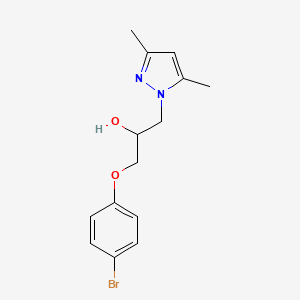
1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
Descripción general
Descripción
1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol, also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmaceuticals.
Mecanismo De Acción
1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol acts as an antagonist of the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure and fluid balance in the body. By blocking this receptor, 1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol can reduce the effects of angiotensin II, leading to vasodilation and decreased blood pressure. 1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol has also been shown to activate the peroxisome proliferator-activated receptor gamma, which plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol has been found to have a range of biochemical and physiological effects. It has been shown to decrease the expression of genes involved in inflammation and cell proliferation, as well as to increase the expression of genes involved in lipid metabolism. Additionally, 1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol has been shown to decrease the levels of oxidative stress markers in the body, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol in lab experiments is its specificity for the angiotensin II type 1 receptor, which allows for targeted inhibition of this pathway. However, limitations include its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
Future research on 1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol could focus on its potential use in combination with other therapies for cancer or cardiovascular diseases. Additionally, further studies could investigate the effects of 1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol on other physiological pathways and its potential use in the treatment of other diseases such as Alzheimer's disease or Parkinson's disease. Finally, optimization of the synthesis method and development of more efficient and scalable methods for production could be explored to facilitate further research and potential clinical applications of 1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol.
Aplicaciones Científicas De Investigación
1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol has been studied for its potential use as a therapeutic agent in various diseases such as cancer, diabetes, and cardiovascular diseases. It has been shown to have anti-tumor activity in breast cancer cells and to improve glucose tolerance in diabetic mice. Additionally, 1-(4-bromophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol has been investigated as a potential treatment for hypertension and heart failure due to its ability to regulate the renin-angiotensin-aldosterone system.
Propiedades
IUPAC Name |
1-(4-bromophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10-7-11(2)17(16-10)8-13(18)9-19-14-5-3-12(15)4-6-14/h3-7,13,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSRRHXXFSAPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)Br)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933954.png)
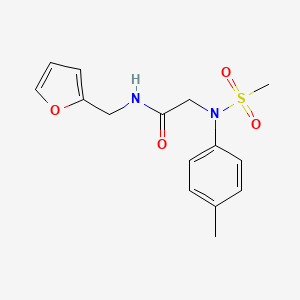
![2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B3933976.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3933982.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)
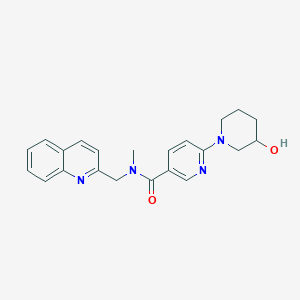


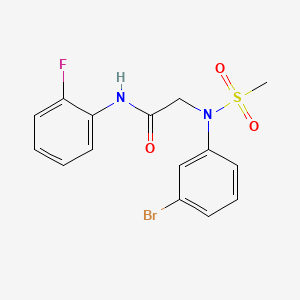

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetate](/img/structure/B3934016.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934020.png)
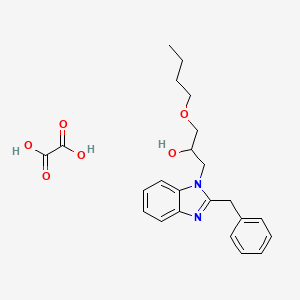
![8-[3-(3-chlorophenoxy)propoxy]quinoline](/img/structure/B3934060.png)